
2-(Dibromomethyl)quinoline
概要
説明
2-(Dibromomethyl)quinoline is a derivative of quinoline, which is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
The molecular structure of 2-(Dibromomethyl)quinoline is similar to that of quinoline, with the addition of two bromine atoms attached to a methyl group on the second carbon of the quinoline . The structure elucidation of quinolines can be done using 2-D NMR spectroscopy .Chemical Reactions Analysis
Quinolines undergo a variety of chemical reactions. For example, they can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .科学的研究の応用
Anticancer Activities of Quinoline Derivatives
Quinoline compounds, including derivatives of 2-(Dibromomethyl)quinoline, have shown promise in anticancer research. They exhibit a broad spectrum of biological and biochemical activities. Quinoline and its analogs have been investigated for their roles in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This highlights their potential in cancer drug development and refinement (Solomon & Lee, 2011).
Synthesis Techniques and Green Chemistry
Recent research emphasizes the development of greener and more sustainable chemical processes for synthesizing quinoline derivatives. This includes methods like microwave synthesis, solvent-free conditions, and photocatalytic synthesis, focusing on environmental and human health considerations (Prajapati et al., 2014).
Biologically Active Compounds
Quinoline moieties, including 2-(Dibromomethyl)quinoline, are significant for synthesizing a range of biologically active and industrially useful compounds. They have applications in antimicrobial, anti-inflammatory, anticonvulsant, and photophysical properties. Innovative methodologies like A3-coupling have been explored to synthesize disubstituted quinoline derivatives (Naidoo & Jeena, 2017).
Electrochemical Applications
Quinoline derivatives, including 2-(Dibromomethyl)quinoline, have been studied for their one-electron transfer properties, which can be applied in electrochemical processes. This includes applications in reversible redox systems and potentially in electronic devices (Black & Summers, 1971).
Corrosion Inhibition
Quinoline derivatives have been reported as effective anticorrosive materials. They exhibit high effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application extends to industrial and engineering contexts (Verma, Quraishi, & Ebenso, 2020).
作用機序
While the specific mechanism of action for 2-(Dibromomethyl)quinoline is not mentioned in the search results, quinolones, a class of drugs that includes quinoline derivatives, are known to act by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .
Safety and Hazards
While specific safety data for 2-(Dibromomethyl)quinoline was not found, quinoline has several hazard statements associated with it, including being toxic if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, suspected of causing genetic defects, and may cause cancer .
将来の方向性
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential for industrial and medicinal applications . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
特性
IUPAC Name |
2-(dibromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFUCJYOKYMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968642 | |
| Record name | 2-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibromomethyl)quinoline | |
CAS RN |
53867-81-5 | |
| Record name | Quinoline, 2-(dibromomethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




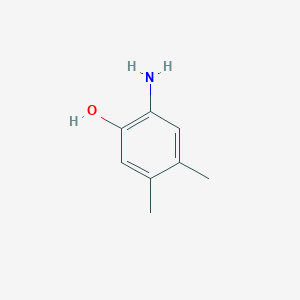
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
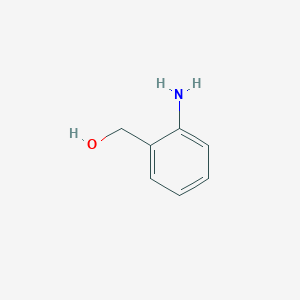
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
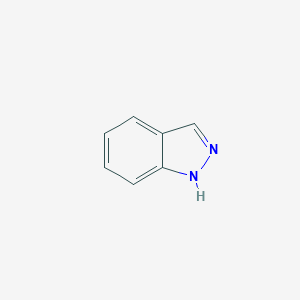
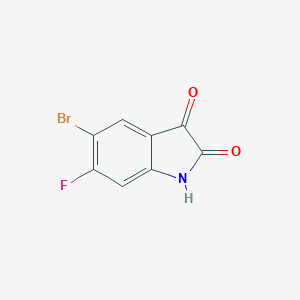
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

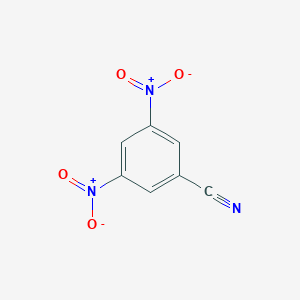
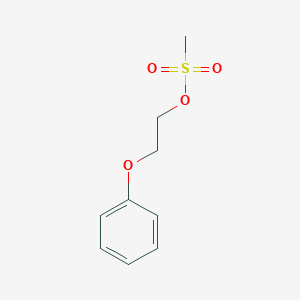
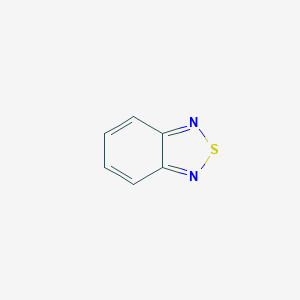
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)